molecular formula C17H19N3O2S B13360928 2-(Methylthio)-N-(2-morpholinophenyl)nicotinamide

2-(Methylthio)-N-(2-morpholinophenyl)nicotinamide

Katalognummer: B13360928
Molekulargewicht: 329.4 g/mol
InChI-Schlüssel: ONWOEDRIIFIXRB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(Methylthio)-N-(2-morpholinophenyl)nicotinamide is a chemical compound known for its unique structure and properties This compound is characterized by the presence of a methylthio group, a morpholinophenyl group, and a nicotinamide moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Methylthio)-N-(2-morpholinophenyl)nicotinamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Nicotinamide Core: The nicotinamide core can be synthesized through the reaction of nicotinic acid with ammonia or an amine under appropriate conditions.

    Introduction of the Methylthio Group: The methylthio group can be introduced via a nucleophilic substitution reaction using a suitable methylthiolating agent.

    Attachment of the Morpholinophenyl Group: The morpholinophenyl group can be attached through a coupling reaction, such as a Suzuki or Heck coupling, using appropriate catalysts and conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Analyse Chemischer Reaktionen

Types of Reactions

2-(Methylthio)-N-(2-morpholinophenyl)nicotinamide can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methylthio group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other oxidizing agents.

    Reduction: Hydrogen gas, palladium catalysts, and other reducing agents.

    Substitution: Various nucleophiles such as amines, thiols, and halides.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Substituted derivatives with different functional groups.

Wissenschaftliche Forschungsanwendungen

2-(Methylthio)-N-(2-morpholinophenyl)nicotinamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs and pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals, polymers, and other industrial products.

Wirkmechanismus

The mechanism of action of 2-(Methylthio)-N-(2-morpholinophenyl)nicotinamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating the activity of receptors on cell surfaces, leading to changes in cellular signaling.

    Altering Gene Expression: Influencing the expression of genes involved in various biological processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-(Methylthio)-N-(2-morpholinophenyl)benzamide: Similar structure with a benzamide core instead of nicotinamide.

    2-(Methylthio)-N-(2-piperidinophenyl)nicotinamide: Similar structure with a piperidinophenyl group instead of morpholinophenyl.

    2-(Ethylthio)-N-(2-morpholinophenyl)nicotinamide: Similar structure with an ethylthio group instead of methylthio.

Uniqueness

2-(Methylthio)-N-(2-morpholinophenyl)nicotinamide stands out due to its unique combination of functional groups, which confer specific chemical and biological properties

Eigenschaften

Molekularformel

C17H19N3O2S

Molekulargewicht

329.4 g/mol

IUPAC-Name

2-methylsulfanyl-N-(2-morpholin-4-ylphenyl)pyridine-3-carboxamide

InChI

InChI=1S/C17H19N3O2S/c1-23-17-13(5-4-8-18-17)16(21)19-14-6-2-3-7-15(14)20-9-11-22-12-10-20/h2-8H,9-12H2,1H3,(H,19,21)

InChI-Schlüssel

ONWOEDRIIFIXRB-UHFFFAOYSA-N

Kanonische SMILES

CSC1=C(C=CC=N1)C(=O)NC2=CC=CC=C2N3CCOCC3

Löslichkeit

>49.4 [ug/mL] (The mean of the results at pH 7.4)

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.